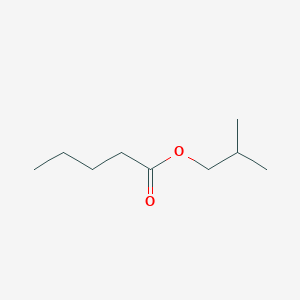
Isobutyl valerate
Descripción general
Descripción
Synthesis Analysis
The synthesis of isobutyl valerate involves various chemical pathways, including esterification reactions that have been explored in scientific studies. One method involves the direct esterification of isobutyric acid and isobutyl alcohol using immobilized lipase from Rhizomucor miehei (Lipozyme IM-20) as a catalyst. This process has been optimized through response surface methodology to achieve high yields of isobutyl valerate under specific conditions, such as solvent choice, acid concentration, and reaction temperature (Hamsaveni, Prapulla, & Divakar, 2001).
Molecular Structure Analysis
The molecular structure of isobutyl valerate and related compounds has been elucidated through various analytical techniques, including X-ray structural analysis and spectroscopy. Studies on isobutyl 6-amino-5-cyano-4-(1-(4-isobutylphenyl)ethyl)-2-methyl-4H-pyran-3-carboxylate, a compound related to isobutyl valerate, have provided insights into the "flattened-boat" conformation of the pyran ring, showcasing the intricacies of molecular arrangements and conformations (Kumar, Prakasam, Ramalingan, Vidhyasagar, & Pillai, 2021).
Chemical Reactions and Properties
Isobutyl valerate participates in various chemical reactions, including esterification and enzymatic synthesis. Its reactivity and interactions with catalysts such as ionic liquids have been explored to develop efficient synthetic processes. For example, a study on the reactive extraction process for isobutyl isobutyrate formation using a bifunctional ionic liquid as a catalyst and solvent demonstrates the compound's versatile chemical behavior (Zeng, Qin, Cheng, Chen, & Qi, 2019).
Physical Properties Analysis
The physical properties of isobutyl valerate, including its solubility, melting point, and boiling point, are crucial for its applications in various industrial processes. Research on the liquid-liquid equilibrium for the system of ionic liquid catalyzed isobutyl isobutyrate formation provides valuable data on the solute distribution coefficient and selectivity, which are essential for understanding the compound's behavior in reactive extraction processes (Zeng, Hu, Cheng, Chen, Huang, & Qi, 2018).
Chemical Properties Analysis
The chemical properties of isobutyl valerate, including its reactivity and stability under various conditions, are of significant interest. Studies on its synthesis and reactivity, such as the enzymatic synthesis of poly[(R)-(-)-3-hydroxybutyrate] granules in vitro, highlight the compound's potential in biotechnological applications and the broader chemical industry (Gerngross & Martin, 1995).
Aplicaciones Científicas De Investigación
Dairy Science and Animal Nutrition:
- Isoacids like Isobutyrate improve milk production and lactation in cows when fed with corn silage. They enhance the utilization of nitrogen and increase the growth rate in younger animals. The addition of Isoacids also improves the persistency of lactation and reduces urea nitrogen in plasma and ammonia nitrogen in the rumen (Felix, Cook, & Huber, 1980).
- Isoacids, including Isobutyric acid, play a vital role in the rumen of ruminants by stimulating cellulolytic activity, influencing intermediary metabolism, and possibly affecting milk production and cattle growth (Andries, Buysse, Brabander, & Cottyn, 1987).
Biochemistry and Microbiology:
- Isobutyric and Valeric acids are precursors for the synthesis of long-chain fatty acids and aldehydes in Bacteroides succinogenes. These acids are critical for the organism’s growth and the synthesis of certain cellular components (Wegner & Foster, 1963).
- Isobutyric acid, as a volatile fatty acid, is involved in various biological functions in different organisms, including effects on cell wall digestion, ammonia utilization, and metabolism in ruminants (Gorosito, Russell, & Soest, 1985).
Chemical Engineering and Renewable Production:
- Isobutyrate is a platform chemical with potential renewable production from organic waste via methanol chain elongation, using organic waste as primary feedstocks. This process demonstrates the feasibility of producing isobutyrate in an environmentally friendly way (Chen, Huang, Strik, & Buisman, 2017).
- Isobutyl isobutyrate, which can be derived from isobutyric acid, is an important chemical for various applications. Its production process involves ionic liquid as a dual solvent-catalyst, indicating its importance in chemical synthesis and process design (Zeng, Hu, Cheng, Chen, Huang, & Qi, 2018).
Safety And Hazards
Isobutyl valerate is classified as a flammable liquid, category 3 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
2-methylpropyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNADZOSMJDVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065134 | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl valerate | |
CAS RN |
10588-10-0 | |
| Record name | Isobutyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N1Y3169HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



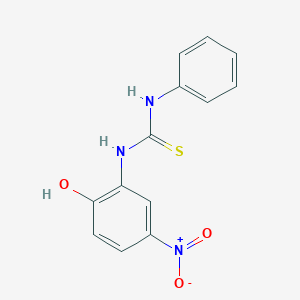
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)
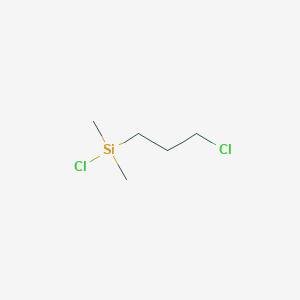
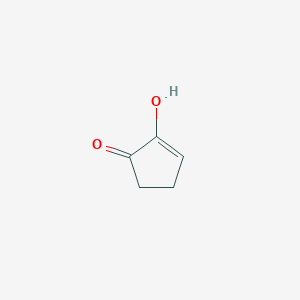
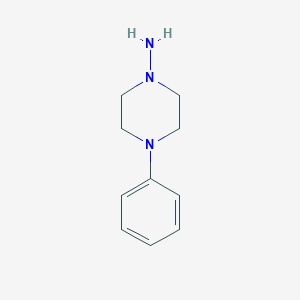

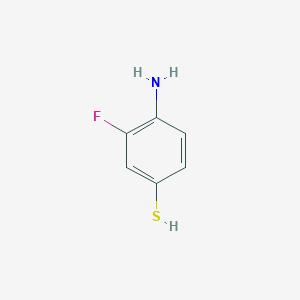
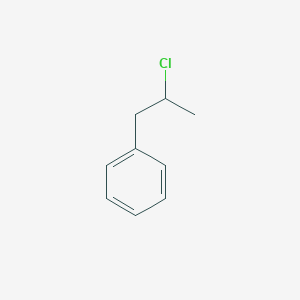
![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
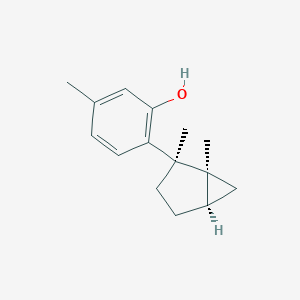

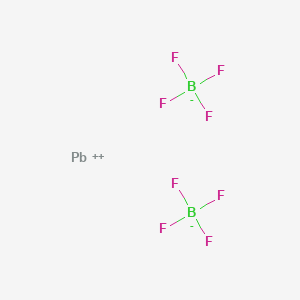

![Odoratin[Cedrela]](/img/structure/B76305.png)